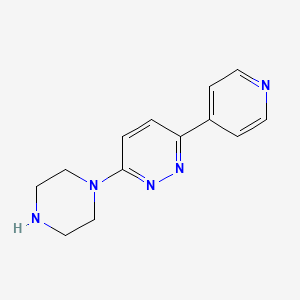

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Description

Properties

IUPAC Name |

3-piperazin-1-yl-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPPRTFRPREAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridazine Core

The pyridazine ring is typically synthesized via condensation reactions involving hydrazines and suitable dicarbonyl compounds or pyridazinones. According to literature precedents, the preparation of 3(2H)-pyridazinones is a key intermediate step:

- 3(2H)-Pyridazinones are prepared by condensation of appropriate ketones or aldehydes with hydrazine derivatives.

- These pyridazinones are then converted to 3-chloropyridazines by treatment with phosphorus oxychloride (POCl3) under reflux conditions (around 80 °C for 4 hours).

- The 3-chloropyridazines serve as electrophilic intermediates for nucleophilic substitution reactions.

Substitution at Position 6 with Pyridin-4-yl Group

The 6-position substitution with a pyridin-4-yl group is generally achieved via cross-coupling reactions or nucleophilic aromatic substitution depending on the nature of the leaving group:

- Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions are common for attaching pyridinyl groups to halogenated pyridazines.

- Alternatively, direct nucleophilic substitution on activated pyridazines with pyridin-4-yl nucleophiles can be employed.

- The choice of catalyst, ligand, base, and solvent critically affects yield and selectivity.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 5 | 3-Piperazin-1-yl-6-halopyridazine + pyridin-4-ylboronic acid (Pd catalyst) | 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine | 70-85 | Typical Suzuki coupling conditions |

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The use of phosphorus oxychloride for chlorination of pyridazinones is a well-established method yielding high purity 3-chloropyridazines suitable for further functionalization.

- Photocatalytic methods employing acridine salts represent a recent advancement, offering environmentally friendly and efficient routes to piperazine-substituted pyridazines with high yields and reduced byproduct formation.

- Cross-coupling reactions remain the preferred method for introducing pyridinyl groups at the 6-position due to their versatility and functional group tolerance.

- Protective groups on piperazine nitrogen atoms enhance selectivity and facilitate purification steps.

- Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized based on substrate scope and desired yield.

Chemical Reactions Analysis

Metabolic Oxidation Pathways

In vitro microsomal studies reveal that the piperazine ring is the primary site of Phase I metabolism ( ):

-

Oxidative N-dealkylation occurs at the piperazine nitrogen, forming a hydroxylated intermediate.

-

Intramolecular hydrogen bonding between the pyridazine N1 and the adjacent amide proton stabilizes a 6-membered transition state, directing regioselectivity.

Metabolic stability improvements ( ):

| Modification | Half-life (Human Liver Microsomes) |

|---|---|

| Parent compound | 4.2 minutes |

| Methyl-substituted | >60 minutes |

| Fluoro-substituted | 45 minutes |

Electrochemical and Catalytic Reactions

Electrochemical methods enable selective reductions:

-

Electrochemical oxidation of iodine in CH₃CN with H₂SO₄ generates I⁺, which facilitates ester reductions to alcohols (e.g., NaBH₄/MeOH with NaB(OAc)₃H catalysis) ( ).

-

Rh-catalyzed asymmetric reductive Heck reactions (e.g., with aryl boronic acids) provide access to 3-substituted tetrahydropyridines, though direct applications to this compound require further study ( ).

Ring Functionalization and Cross-Coupling

The pyridazine ring participates in 6π-electrocyclization and aza-Wittig reactions under visible light or thermal conditions ( ):

-

Visible-light-driven electrocyclization with aldehydes yields polysubstituted pyridines.

-

Cross-coupling with sp²-hybridized boronic acids (via Rh catalysis) introduces aryl, heteroaryl, or vinyl groups at the pyridazine’s 3-position ( ).

textPyridazine → Electrocyclization → Polysubstituted pyridine Conditions: Visible light, 25°C, 12 hours Yield: 72–89%

Stability and Degradation

-

pH-dependent hydrolysis : The compound is stable in neutral conditions but undergoes rapid degradation in acidic (pH < 3) or alkaline (pH > 10) environments, yielding pyridazine-3,6-diol and piperazine fragments ( ).

-

Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming 3-aminopyridazine derivatives ( ).

Scientific Research Applications

Pharmacological Applications

Anti-Tubercular Activity

Research has demonstrated that derivatives of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine exhibit significant anti-tubercular properties. A study synthesized a series of substituted compounds and evaluated their efficacy against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several showed potent activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as new therapeutic agents for tuberculosis treatment . The structural modifications of these compounds were guided by molecular docking studies that revealed favorable interactions with the target enzymes.

Acetylcholinesterase Inhibition

In neuropharmacology, certain derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors. One notable derivative demonstrated a selective inhibition profile, showing up to 100 times greater selectivity for human acetylcholinesterase compared to the standard drug Tacrine. This suggests that such compounds could be valuable in treating neurodegenerative diseases like Alzheimer's.

Microbiological Applications

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The synthesized compounds were shown to maintain specific antimicrobial activity against Mycobacterium tuberculosis while demonstrating lower susceptibility towards other tested bacteria . This selective activity underscores the compound's potential in developing targeted antimicrobial therapies.

Structure-Metabolism Relationships

Metabolic Stability

Understanding the metabolic profile of piperazin-1-ylpyridazines is crucial for drug development. A study focused on the structure-metabolism relationships of various derivatives, revealing that modifications could enhance metabolic stability significantly—over 50-fold in some instances . This insight is essential for optimizing drug candidates and improving their pharmacokinetic properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 3- and 6-positions significantly influence the compound’s properties:

- Piperazine vs. Piperidine: Piperazine’s additional nitrogen increases basicity and hydrophilicity, enhancing solubility in aqueous environments.

- Pyridin-4-yl vs. Pyrazole : The pyridin-4-yl group’s aromaticity and planar structure favor π-π interactions with protein targets, while pyrazole’s dual nitrogen atoms may engage in hydrogen bonding or coordinate metal ions .

Pharmacological Implications

- Target Compound : The piperazine moiety is common in central nervous system (CNS) drugs (e.g., antipsychotics) due to its ability to interact with serotonin or dopamine receptors. The pyridin-4-yl group may enhance binding to kinase ATP pockets.

- Pyrazole Analogs : Compounds like those in (e.g., pyrazolotriazolopyrimidines) exhibit isomerization behavior under specific conditions, which can alter bioactivity . Pyrazole-containing analogs may target enzymes like cyclooxygenase or kinases.

Biological Activity

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridazine core, which contributes to its interaction with various biological targets. Its structural formula can be represented as follows:

Research indicates that this compound interacts with several biological pathways:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic processes, particularly stearoyl-CoA desaturase-1 (SCD1). Inhibiting SCD1 can lead to improved metabolic profiles, including reduced weight gain and lower triglyceride levels in rodent models .

- Antimicrobial Activity : Studies have reported that derivatives of piperazinylpyridazines exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential as an anti-tubercular agent.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Study 1: Anti-Tubercular Activity

A series of derivatives based on the piperazinylpyridazine scaffold were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several demonstrated significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-TB agents .

Case Study 2: Metabolic Regulation

In a study investigating the role of SCD1 inhibitors, compound XEN103 (a derivative of piperazinylpyridazine) was found to significantly reduce weight gain in rodent models. This highlights the compound's potential for developing therapies targeting metabolic diseases .

Research Findings

Recent findings have focused on the structure-metabolism relationships of piperazinylpyridazines, revealing that modifications can enhance their metabolic stability and biological efficacy. For instance, systematic exploration led to compounds with improved in vitro half-lives by over 50-fold through structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridazine and piperazine derivatives. For example, nucleophilic aromatic substitution (SNAr) is a common strategy, where halogenated pyridazines (e.g., 3-chloro-6-pyridin-4-ylpyridazine) react with piperazine under reflux in polar aprotic solvents like DMF or DMSO. Catalytic bases such as K₂CO₃ are often used to deprotonate piperazine, enhancing reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound. Intermediate characterization by NMR (¹H/¹³C) and HRMS ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) is standard for purity assessment. Impurity profiling often employs LC-MS to identify byproducts like unreacted intermediates or N-alkylated derivatives . Solid-state characterization via X-ray crystallography (as in ) resolves ambiguities in molecular geometry, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, pyridazine derivatives are known for antiplatelet and antibacterial activities . Begin with in vitro platelet aggregation assays (e.g., ADP-induced aggregation in human plasma) and bacterial growth inhibition tests (e.g., S. aureus, E. coli). Use positive controls (e.g., aspirin for antiplatelet, ciprofloxacin for antibacterial) and dose-response curves (1–100 µM) to establish preliminary efficacy .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for pyridazine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or structural modifications. For example, antiplatelet activity in one study but not another may stem from differences in platelet sources (human vs. rodent) or substituent effects. Conduct meta-analyses of existing data, focusing on substituent patterns (e.g., electron-withdrawing groups at C-6 enhance activity). Validate findings using orthogonal assays (e.g., flow cytometry for platelet activation markers) and computational docking to verify target engagement (e.g., P2Y12 receptor) .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodological Answer : Yield optimization requires solvent and catalyst screening. Replace DMF with less hygroscopic solvents (e.g., NMP) to minimize side reactions. Microwave-assisted synthesis can reduce reaction times (30 min vs. 12 hr) and improve yields by 15–20% . Scalable purification via centrifugal partition chromatography (CPC) avoids silica gel limitations. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict solubility and membrane permeability. QSAR models trained on pyridazine datasets identify substituents that improve logP (e.g., hydrophobic groups at C-3) or reduce CYP450 inhibition (e.g., avoiding methyl groups). ADMET predictors (e.g., SwissADME) prioritize analogs with favorable bioavailability and low hepatotoxicity . Docking studies against targets like CRF-1 receptors (as in ) refine selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.